2-(2-Carboxyphenyl)sulfanylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-carboxyphenyl)sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4S/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUPKZTWQYDOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311609 | |
| Record name | 2,2'-thiodibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22219-02-9 | |
| Record name | NSC244333 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-thiodibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 2 Carboxyphenyl Sulfanylbenzoic Acid
Established Synthetic Routes to 2-(2-Carboxyphenyl)sulfanylbenzoic Acid
The primary method for synthesizing this compound and its substituted analogues is through the reaction of a 2-halogenobenzoic acid with a thiophenol, a transformation known as the Ullmann condensation. wikipedia.orggoogle.com This copper-promoted reaction is a classic method for forming aryl thioethers (C–S bonds). wikipedia.orgnih.gov
In a typical synthesis, a 2-halogenobenzoic acid (such as 2-chlorobenzoic acid) is reacted with 2-mercaptobenzoic acid (thiosalicylic acid). The reaction is generally carried out at elevated temperatures, often between 140°C and 220°C. google.com While traditional Ullmann reactions required stoichiometric amounts of copper, modern variations may use catalytic amounts of copper salts. wikipedia.orgmdpi.com To facilitate the reaction, bases are used to form the corresponding salts of the reactants in situ, such as lithium 2-chlorobenzoate (B514982) and lithium thiophenoxide. google.com This approach avoids the need for more expensive starting materials like 2-iodobenzoic acid or costly catalysts such as sodium iodide. google.com
The general reaction can be summarized as follows:
2-halobenzoic acid + 2-mercaptobenzoic acid --(Cu catalyst, Base, Heat)--> this compound
This method is versatile and can be adapted to produce a range of substituted 2-arylthiobenzoic acids by using appropriately substituted thiophenols or 2-halogenobenzoic acids. google.com
Synthesis of Chemically Modified Analogues and Derivatives
The structure of this compound offers multiple sites for chemical modification, leading to a wide range of analogues and derivatives with tailored properties.
One of the most common and important derivatives is 2,2′-Dithiodibenzoic acid, also known as dithiosalicylic acid. ontosight.ainbinno.com This molecule consists of two carboxyphenyl groups linked by a disulfide (S-S) bond. vulcanchem.com It is a key precursor and intermediate in the synthesis of various pharmaceuticals and polymers. ontosight.ainbinno.com
The most direct route to 2,2′-Dithiodibenzoic acid is the oxidation of its precursor thiol, 2-mercaptobenzoic acid (thiosalicylic acid). The sulfhydryl (-SH) group of 2-mercaptobenzoic acid is susceptible to oxidation, which leads to the formation of a disulfide bond, effectively dimerizing the molecule. vulcanchem.comacs.org
This oxidative coupling can be achieved using various oxidizing agents. ontosight.aiacs.org For example, the reaction of 2-mercaptobenzoic acid with iodine is a known method for synthesizing 2,2′-Dithiodibenzoic acid. ontosight.ai The reaction proceeds under basic conditions where a metal salt of 2-mercaptobenzoic acid reacts to form the disulfide-linked product. acs.org
Another significant synthetic route begins with anthranilic acid. The process involves two key steps:
Diazotization : Anthranilic acid is treated with sodium nitrite (B80452) and a mineral acid (e.g., hydrochloric acid) at low temperatures (0–10°C) to form a diazonium salt. google.com
Reaction with a Disulfide Source : The resulting diazonium salt solution is then reacted with a source of disulfide, such as aqueous sodium disulfide, to yield 2,2′-dithiodibenzoic acid. google.com
A variation of this method involves reacting the diazotized anthranilic acid with sulfur dioxide in the presence of a copper salt catalyst. The reaction is typically performed in two stages at different temperatures (first at 20–50°C, then at 80–100°C) to produce the final product. google.com
| Starting Material | Key Reagents | Reaction Type |
|---|---|---|
| 2-Mercaptobenzoic Acid | Iodine or other oxidizing agents | Oxidative Coupling |
| Anthranilic Acid | 1. Sodium Nitrite, HCl 2. Sodium Disulfide or SO₂/Cu salt | Diazotization followed by substitution |
While hydrothermal synthesis is a method used for preparing various inorganic and organic materials, specific conditions for the hydrothermal synthesis of 2,2′-dithiodibenzoic acid are not extensively documented in the surveyed scientific literature. The established methods predominantly rely on solution-phase oxidation or diazotization reactions.
Substituted analogues of this compound can be prepared by modifying the precursor molecules. For instance, starting with 2-mercaptobenzoic acid, various side chains can be introduced at the sulfur atom.
A notable example is the synthesis of 2-((2-oxo-2-phenylethyl)thio)benzoic acid and its derivatives. This reaction involves the nucleophilic attack of the sulfhydryl group in 2-mercaptobenzoic acid on a substituted aryl bromomethyl ketone (phenacyl bromide derivative) under basic conditions (e.g., in the presence of triethylamine). nih.gov This SN2-type reaction yields an intermediate sulfanylbenzoic acid with a keto-functionalized side chain. nih.gov These intermediates are valuable in their own right and can be used for subsequent intramolecular cyclization reactions to form other complex heterocyclic structures like benzo[b]thiophenes. nih.gov
The general scheme for this synthesis is:
2-mercaptobenzoic acid + Br-CH₂-CO-Ar --(Base)--> 2-((2-oxo-2-arylethyl)thio)benzoic acid
This method allows for the introduction of various substituents on the aryl ring of the ketone (Ar), leading to a diverse library of sulfanylbenzoic acid analogues.
The two carboxylic acid groups in this compound and its disulfide analogue are primary sites for derivatization, enabling the formation of esters, amides, and other acid derivatives. nbinno.com These transformations are crucial for modulating the molecule's physical properties (e.g., solubility) and for covalently linking it to other molecules, such as polymers.
One common derivatization is the formation of amides. For example, a novel thiomer of chitosan (B1678972) was prepared by covalently attaching 2-mercaptobenzoic acid to the polymer backbone. nih.gov This was achieved by activating the carboxylic acid group of 2-mercaptobenzoic acid with coupling agents like ethyl(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), which then allowed for the formation of an amide bond with the primary amino groups of chitosan. nih.gov
For analytical purposes, such as enhancing detection in liquid chromatography-mass spectrometry (LC-MS), the carboxylic acid groups can be derivatized with various reagents. longdom.orgresearchgate.net Reagents like dimethylaminophenacyl bromide (DmPABr) react with the carboxylic acid groups to form esters. longdom.org This "charge reversal" derivatization converts the acidic analyte into a derivative that is more readily ionized and detected in positive ion mode mass spectrometry. longdom.org
| Derivative Type | Reactant/Reagent | Purpose/Application |
|---|---|---|
| Amide | Amines (e.g., on a polymer like chitosan) with coupling agents (EDC, NHS) | Polymer modification, drug delivery systems. nih.gov |
| Ester | Alcohols, Dimethylaminophenacyl bromide (DmPABr) | Enhanced detection in analytical methods (LC-MS). longdom.org |
These derivatization strategies highlight the versatility of this compound and its related compounds as building blocks in medicinal chemistry and materials science.
Preparation of Disulfide Derivatives (e.g., 2,2′-Dithiodibenzoic Acid)
Reactivity Studies and Mechanistic Investigations
The chemical behavior of this compound, also known as 2,2'-thiodibenzoic acid, is characterized by the reactivity of its three key functional components: the two carboxylic acid groups and the central thioether linkage. Mechanistic studies and synthetic applications leverage these sites to effect a range of chemical transformations.
The thioether (sulfide) bridge is a significant site of reactivity in the 2,2'-thiodibenzoic acid molecule. Like other diaryl sulfides, this linkage is susceptible to oxidation. The sulfur atom can be oxidized to form a sulfoxide (B87167) and, under more forcing conditions, a sulfone. These transformations significantly alter the geometry and electronic properties of the molecule.
The oxidation of a thioether to a sulfoxide is a common and well-established reaction in organic synthesis. nih.govorganic-chemistry.orgresearchgate.net Typically, this is achieved using controlled amounts of an oxidizing agent. Common reagents for this selective oxidation include hydrogen peroxide (H₂O₂), often in a solvent like glacial acetic acid, which can facilitate the reaction under mild, metal-free conditions. nih.govresearchgate.net The proposed mechanism involves the nucleophilic attack of the sulfur atom on the oxidant. nih.gov
Further oxidation of the resulting sulfoxide yields the corresponding sulfone. This step generally requires stronger oxidizing agents or harsher reaction conditions. Reagents such as excess hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are effective for converting thioethers directly to sulfones. organic-chemistry.org The selectivity between the sulfoxide and sulfone can often be controlled by the stoichiometry of the oxidant and the reaction conditions. organic-chemistry.org
Table 1: Potential Oxidation Products of 2,2'-Thiodibenzoic Acid
| Starting Material | Oxidizing Agent (Typical) | Product |
|---|---|---|
| 2,2'-Thiodibenzoic acid | 1 equivalent H₂O₂ | 2,2'-Sulfinyldibenzoic acid (Sulfoxide) |
| 2,2'-Thiodibenzoic acid | ≥2 equivalents H₂O₂ or m-CPBA | 2,2'-Sulfonyldibenzoic acid (Sulfone) |
The two carboxylic acid groups are the most prominent sites for chemical modification of 2,2'-thiodibenzoic acid. These groups can undergo a variety of classical carboxylic acid reactions, including conversion to acid chlorides, esters, and amides. Such transformations typically proceed via nucleophilic acyl substitution.
A key transformation to enhance reactivity is the conversion of the carboxylic acids into acyl chlorides. This is commonly achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,2'-thiodibenzoyl dichloride is a highly reactive intermediate, readily undergoing substitution with a wide range of nucleophiles.
Amide formation is a well-documented reaction for this compound. The synthesis of various N,N'-disubstituted anilides of 2,2'-thiodibenzoic acid has been reported. These reactions demonstrate the accessibility of the carboxylic acid groups for condensation with amines. The structures of several of these diamide (B1670390) derivatives have been characterized, confirming the successful transformation at both carboxylic acid sites.
Table 2: Synthesized Anilide Derivatives of 2,2'-Thiodibenzoic Acid
| Amine Reactant | Product Name | Molecular Formula of Product |
|---|---|---|
| 2-Methylaniline | N,N'-bis(2-methylphenyl)-2,2'-thiodibenzamide | C₂₈H₂₄N₂O₂S |
| 2-Ethylaniline | N,N'-bis(2-ethylphenyl)-2,2'-thiodibenzamide | C₃₀H₂₈N₂O₂S |
| 2-Bromoaniline | N,N'-bis(2-bromophenyl)-2,2'-thiodibenzamide | C₂₆H₁₈Br₂N₂O₂S |
Esterification of the carboxylic acid groups is another important transformation. The Fischer esterification, which involves reacting the dicarboxylic acid with an alcohol under acidic catalysis, is a standard method for producing the corresponding diester. This reaction is an equilibrium process, often driven to completion by using a large excess of the alcohol or by removing water as it is formed.
The bifunctional nature of 2,2'-thiodibenzoic acid makes it a valuable precursor for the synthesis of more complex molecules, particularly macrocycles and polymers. The two carboxylic acid groups can react with difunctional nucleophiles, such as diols or diamines, to build larger molecular architectures.
While specific examples for 2,2'-thiodibenzoic acid are not extensively documented in this context, the closely related disulfide analogue, 2,2'-dithiodibenzoic acid, is widely used for such purposes. For instance, the diacid chloride of the disulfide analogue is condensed with various diols to afford macrocyclic esters in a single step. rsc.org This established reactivity pattern strongly suggests that 2,2'-thiodibenzoic acid would serve as an analogous precursor for the synthesis of thioether-containing macrocycles and polymers.
The synthesis would typically involve a two-step process:
Conversion of 2,2'-thiodibenzoic acid to its more reactive diacyl chloride derivative.
High-dilution condensation of the diacyl chloride with a dinucleophile (e.g., a long-chain diol or diamine) to favor intramolecular cyclization, yielding a macrocycle.
Alternatively, condensation under standard concentration conditions would lead to polycondensation, forming polyesters or polyamides incorporating the flexible thioether linkage in the polymer backbone. The presence of the thioether bridge, as opposed to a more rigid linker, can impart specific conformational properties to the resulting macrocycles or polymers.
Coordination Chemistry and Metal Complexation with 2 2 Carboxyphenyl Sulfanylbenzoic Acid
Ligand Design Principles and Coordination Potential
The coordination behavior of 2-(2-Carboxyphenyl)sulfanylbenzoic acid is dictated by the presence of two carboxylate groups and a thioether linkage. These functional groups offer multiple potential binding sites for metal ions, leading to a variety of coordination modes and complex geometries.
The this compound ligand possesses both hard and soft donor atoms, in the form of the oxygen atoms of the carboxylate groups and the sulfur atom of the thioether bridge, respectively. This dual character allows it to coordinate with a wide range of metal ions.
The carboxylate groups can coordinate to metal centers in several ways:
Monodentate: One oxygen atom of the carboxylate group binds to the metal center.
Bidentate Chelating: Both oxygen atoms of the same carboxylate group bind to a single metal center, forming a stable chelate ring.
Bidentate Bridging: Each oxygen atom of the carboxylate group binds to a different metal center, leading to the formation of polynuclear or polymeric structures.
The thioether sulfur atom, being a soft donor, generally prefers to coordinate to softer metal ions such as late transition metals (e.g., Cu(I), Ag(I), Pd(II)) and heavy main group metals (e.g., Pb(II)). The involvement of the thioether group in coordination can lead to the formation of additional chelate rings, enhancing the stability of the resulting complex. In some instances, the sulfur atom may act as a bridging ligand between two metal centers.
The combination of these functional groups allows for the ligand to act as a bidentate, tridentate, or even higher denticity ligand, depending on the metal ion and reaction conditions. For example, in some complexes, the ligand might utilize one carboxylate group in a bidentate fashion while the thioether sulfur also coordinates to the same metal center, resulting in a tridentate chelation.
The flexibility of the this compound molecule plays a crucial role in its coordination behavior. The molecule is not planar, with the two phenyl rings twisted relative to each other around the C-S-C bonds. The molecular structures of two independent molecules of 2,2′-thiodibenzoic acid in the asymmetric unit of a co-crystal show this inherent twist. nih.gov This conformational flexibility allows the ligand to adopt various spatial arrangements to accommodate the geometric preferences of different metal ions.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through various methods, including conventional solution-based techniques and solvothermal methods, which are often employed for the preparation of crystalline metal-organic frameworks. researchgate.net The characterization of these complexes relies on a combination of spectroscopic and analytical techniques.
Transition metal complexes of ligands similar to this compound are typically synthesized by reacting a salt of the desired transition metal (e.g., chlorides, nitrates, acetates) with the ligand in a suitable solvent or solvent mixture. nih.govsapub.orgnih.gov The reaction conditions, such as temperature, pH, and the molar ratio of metal to ligand, can significantly influence the nature of the final product. In some cases, a base is added to deprotonate the carboxylic acid groups, facilitating coordination.
For instance, the synthesis of transition metal complexes with thioamides often involves the dropwise addition of the ligand solution to an aqueous ethanolic solution of the metal salt, followed by stirring. researchgate.net The formation of the complex is often indicated by a color change or the precipitation of a solid. The resulting complexes are then isolated by filtration, washed, and dried.
The characterization of these complexes typically involves:
Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate and thioether groups. A shift in the characteristic vibrational frequencies of these groups upon complexation provides evidence of their interaction with the metal ion.
UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry around the metal center.
Elemental Analysis: To determine the stoichiometry of the complex.
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can help in deducing the oxidation state and spin state of the metal ion. nih.gov
Table 1: Illustrative Synthetic Methods for Transition Metal Complexes with Related Ligands
| Metal Ion | Ligand Type | Synthetic Method | Characterization Techniques | Reference |
| Ni(II), Cu(II), Fe(III), Mn(II) | Macrocyclic Ligands | Template synthesis in methanolic media | UV-Vis, IR | nih.gov |
| Ti(IV), Zr(IV), Cd(II) | Schiff base from isatin (B1672199) and 2-amino, 4-chloro benzoic acid | Refluxing in alcoholic medium with pH adjustment | IR, ¹H NMR, Molar conductance, Magnetic moment, TGA | sapub.org |
| Mn(II), Co(II), Ni(II), Cu(II) | 4-acetylpyridine benzoyl hydrazone | Reaction in solution | IR, UV-Vis, ¹H NMR, ¹³C NMR, Conductivity | nih.gov |
The synthesis of main group metal complexes with this compound and its derivatives has also been explored, particularly with alkaline earth metals. nih.gov For example, the reaction of calcium, strontium, and barium chlorides with 2-mercaptobenzoic acid (which oxidizes in situ to 2,2'-dithiobis(benzoic acid), a closely related ligand) in an ethanol/water/ammonia mixture leads to the formation of polymeric solids. nih.gov
The general approach for synthesizing alkaline earth metal complexes involves reacting a salt of the metal with the ligand in a suitable solvent system. libretexts.org The coordination is primarily driven by the interaction between the hard metal cation and the hard oxygen donors of the carboxylate groups. libretexts.org
Lanthanide complexes with various substituted benzoic acids have also been synthesized, typically through hydrothermal or solvothermal methods. nih.govdoi.orgmdpi.comfrontiersin.org These reactions often yield coordination polymers or metal-organic frameworks with interesting luminescent properties. nih.govdoi.org The synthesis of lanthanide complexes with 2,4-dimethylbenzoic acid and a bipyridine co-ligand, for instance, was achieved under hydrothermal conditions. frontiersin.org
Characterization techniques for main group metal complexes are similar to those used for transition metal complexes, with a strong emphasis on single-crystal X-ray diffraction to elucidate the often complex polymeric structures. nih.gov Thermal analysis (TGA/DSC) is also frequently employed to study the thermal stability of these compounds. nih.gov
Table 2: Examples of Main Group Metal Complexes with Related Ligands
| Metal Ion | Ligand | Product | Key Feature | Reference |
| Ca(II), Sr(II), Ba(II) | 2,2'-dithiobis(benzoic acid) | Polymeric solids | Extended 1D, 2D, or 3D structures | nih.gov |
| Sm(III), Eu(III), Pr(III), Tb(III), Dy(III) | 2,4-dimethylbenzoic acid and 5,5'-dimethyl-2,2'-bipyridine | Dinuclear complexes | Luminescent properties | nih.govfrontiersin.org |
| Eu(III) | 2,3-dichlorobenzoic acid and 2,2':6',2''-terpyridine | Binuclear complex | Characteristic red fluorescence | doi.org |
Structural Elucidation of Metal Complexes
For instance, the crystal structures of alkaline earth metal complexes with the related 2,2'-dithiobis(benzoic acid) ligand reveal the formation of extended coordination polymers. nih.gov In the calcium and strontium complexes, the ligand is hexadentate, leading to channel structures that include solvent molecules. nih.gov In the barium complex, the ligand is hepta- and octadentate, with both the carboxylate and disulfide groups coordinating to the metal, resulting in a three-dimensional network. nih.gov
The coordination geometry around the metal center can vary significantly. For example, in many transition metal complexes, octahedral or distorted octahedral geometries are common. nih.govsapub.org However, other geometries such as tetrahedral and square planar are also observed depending on the metal ion and the ligands involved. nih.gov
Spectroscopic methods provide valuable complementary information. IR spectroscopy helps to identify the coordination mode of the carboxylate groups (monodentate, bidentate chelating, or bridging) by analyzing the separation between the asymmetric and symmetric stretching frequencies (Δν = ν_as(COO⁻) - ν_s(COO⁻)). NMR spectroscopy can be used for diamagnetic complexes to probe the ligand environment in solution.
Table 3: Structural Features of Metal Complexes with Related Carboxylic Acid Ligands
| Complex | Metal Ion | Coordination Geometry | Key Structural Aspect | Reference |
| [[Ca(DTBB)(H₂O)₂]·0.5(C₂H₅OH)]n | Ca(II) | - | 1D channel structure | nih.gov |
| [[Ba₂(DTBB)₂(H₂O)₂]·0.5H₂O]n | Ba(II) | - | 3D coordination polymer | nih.gov |
| [Eu(2,4-DMBA)₃(5,5'-DM-2,2'-bipy)]₂ | Eu(III) | Distorted tetragonal antiprism | Dinuclear molecule | nih.gov |
| [Pr(2,4-DMBA)₃(5,5'-DM-2,2'-bipy)]₂·0.5(C₂H₅OH) | Pr(III) | Distorted monocapped square anti-prismatic | Dinuclear molecule | frontiersin.org |
DTBB = 2,2'-dithiobis(benzoate); DMBA = 2,4-dimethylbenzoate; DM-bipy = 5,5'-dimethyl-2,2'-bipyridine
Coordination Geometries and Ligand Field Environments
The coordination of this compound to metal centers is primarily dictated by the deprotonation of its carboxylic acid groups and the potential involvement of the central sulfur atom. The flexibility of the thioether bridge allows the two carboxylate groups to adopt various spatial arrangements, facilitating the formation of complexes with a range of coordination geometries.
In its deprotonated form, the ligand can act as a bidentate, tridentate, or even a bridging ligand, connecting multiple metal centers. The specific coordination mode and the resulting geometry of the complex are influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of auxiliary ligands.
Commonly observed coordination geometries for metal complexes involving carboxylate ligands include octahedral, tetrahedral, and square planar arrangements. For instance, in complexes with transition metals like manganese, cobalt, and nickel, octahedral geometries are frequently encountered. rsc.orgrsc.org The ligand can coordinate in a chelating fashion, where both carboxylate groups bind to the same metal center, or in a bridging mode, linking two or more metal ions to form one-, two-, or three-dimensional coordination polymers. rsc.orgrsc.org
The ligand field environment around the metal ion is a direct consequence of the coordination geometry and the nature of the donor atoms. In the case of this compound, the primary donor atoms are the oxygen atoms of the carboxylate groups. The thioether sulfur atom can also participate in coordination, although this is less common and depends on the metal ion's affinity for sulfur. The strength of the ligand field influences the electronic properties of the metal ion, such as its spin state and electronic transition energies, which can be probed by spectroscopic techniques like UV-Vis spectroscopy. nih.gov
The flexibility of the ligand is a key feature, as demonstrated in the crystal structure of the related compound 2,2′-dithiodibenzoic acid, where the molecule exhibits a twisted conformation. nih.govresearchgate.netresearchgate.net This inherent flexibility allows the ligand to adapt to the preferred coordination geometry of different metal ions, leading to a rich structural diversity in its metal complexes.
Table 1: Representative Coordination Geometries of Metal Complexes with Carboxylate Ligands
| Metal Ion | Typical Coordination Geometry | Potential Coordination Modes of this compound | Reference |
| Mn(II) | Octahedral | Bridging, Chelating | rsc.orgrsc.org |
| Co(II) | Octahedral, Tetrahedral | Bridging, Chelating | nih.gov |
| Ni(II) | Octahedral, Square Planar | Bridging, Chelating | nih.gov |
| Cu(II) | Distorted Octahedral, Square Planar | Bridging, Chelating | rsc.orgnih.gov |
| Zn(II) | Tetrahedral, Octahedral | Bridging, Chelating | researchgate.net |
| Cd(II) | Octahedral | Bridging | researchgate.net |
| Lanthanides (e.g., Eu, La) | High (e.g., 8, 9) | Bridging, Chelating | nih.govchalcogen.ro |
Metal-Ligand Bonding Analysis
The nature of the bonding between the metal center and this compound is a crucial aspect of its coordination chemistry. The primary interaction is the coordinate covalent bond formed between the metal ion (a Lewis acid) and the oxygen atoms of the carboxylate groups (Lewis bases). The strength and nature of this bond can be investigated through various spectroscopic and analytical techniques.
Infrared (IR) spectroscopy is a powerful tool for analyzing the coordination of the carboxylate groups. In the free ligand, the stretching vibration of the C=O bond in the carboxylic acid group appears at a characteristic frequency. Upon coordination to a metal ion, this band typically shifts to a lower frequency, providing evidence of metal-ligand bond formation. sysrevpharm.org The magnitude of this shift can offer insights into the strength of the metal-oxygen bond and the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging).
X-ray crystallography provides precise information on bond lengths and angles within the metal complex. The metal-oxygen bond distances are indicative of the strength of the interaction. For instance, shorter bond lengths generally imply stronger bonds. In coordination polymers, the bridging nature of the ligand can be unequivocally confirmed, and the distances between metal centers can be determined. rsc.org
The involvement of the thioether sulfur atom in coordination can also be investigated. Techniques such as X-ray absorption spectroscopy (XAS) can provide direct information about the local environment and bonding of the sulfur atom. In cases where the sulfur atom does coordinate, this can lead to the formation of five- or six-membered chelate rings, further stabilizing the complex. The preference of a metal ion for the 'hard' oxygen donors of the carboxylates versus the 'soft' sulfur donor of the thioether can be understood in the context of Hard and Soft Acids and Bases (HSAB) theory.
Applications of Metal Complexes in Research
The unique structural features and electronic properties of metal complexes derived from this compound make them promising candidates for various applications in materials science and catalysis. The ability to form robust coordination polymers and the presence of catalytically active metal centers are key to these potential uses.
Catalytic Systems Development (excluding biological catalysis)
Metal complexes of this compound have the potential to serve as catalysts in a variety of organic transformations. The choice of the metal center is critical in defining the catalytic activity. For example, copper complexes are well-known catalysts for oxidation reactions. rsc.orgnih.gov Copper complexes incorporating thioether and carboxylate functionalities could be explored for the catalytic oxidation of various substrates, such as alcohols and catechols. rsc.orgnih.gov The ligand framework can stabilize the copper center in different oxidation states, a key requirement for many catalytic cycles.
The development of heterogeneous catalysts is a significant area of research, and coordination polymers based on this ligand are ideal candidates. By immobilizing the catalytically active metal centers within a polymeric framework, the catalyst can be easily separated from the reaction mixture and potentially reused, which is a major advantage in industrial processes. The porous nature of some of these coordination polymers could also allow for size-selective catalysis.
Table 2: Potential Catalytic Applications of Metal Complexes
| Metal Ion | Potential Catalytic Reaction | Rationale | Reference |
| Copper(II) | Aerobic Oxidation of Alcohols | Redox activity of copper ions | nih.gov |
| Copper(II) | Catechol Oxidation | Mimicking enzyme activity | rsc.org |
| Palladium(II) | C-C Coupling Reactions | Known catalytic activity of palladium | researchgate.net |
| Rhodium(I) | Hydroformylation | Versatile catalyst for industrial processes |
Advanced Materials Precursors (excluding biologically active materials)
The ability of this compound to act as a versatile building block for the construction of coordination polymers and metal-organic frameworks (MOFs) makes it a valuable precursor for advanced materials. chalcogen.rorsc.orgresearchgate.net These materials are of great interest due to their tunable porosity, high surface area, and diverse functionalities.
Hydrothermal synthesis is a common method for the preparation of such materials, where the ligand and a metal salt are reacted in a solvent at elevated temperatures and pressures. rsc.org This method can lead to the formation of crystalline materials with well-defined structures.
Lanthanide-based MOFs constructed from this ligand are particularly interesting due to their potential luminescent properties. nih.govchalcogen.ro The organic ligand can act as an "antenna" by absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. These luminescent materials could find applications in sensing, lighting, and display technologies.
Furthermore, coordination polymers containing magnetic ions, such as manganese(II), can exhibit interesting magnetic properties. rsc.orgrsc.org The bridging nature of the ligand can mediate magnetic exchange interactions between the metal centers, leading to materials with properties like antiferromagnetism or ferromagnetism. These magnetic coordination polymers are being explored for applications in data storage and spintronics. The synthesis of such materials often involves a mixed-ligand strategy to control the dimensionality and topology of the resulting framework. rsc.org
Supramolecular Chemistry and Crystal Engineering of 2 2 Carboxyphenyl Sulfanylbenzoic Acid Systems
Analysis of Intermolecular Interactions in Solid-State Architectures
The solid-state structure of 2-(2-Carboxyphenyl)sulfanylbenzoic acid is a testament to the power of directed intermolecular forces. These interactions are not only fundamental to understanding the crystalline form of the pure compound but also provide a blueprint for the rational design of co-crystals with tailored properties.
Hydrogen Bonding Patterns and Networks
In the crystal structure of pure 2,2'-thiodibenzoic acid, the carboxylic acid groups are the primary drivers of the supramolecular assembly. They participate in strong intermolecular O—H⋯O hydrogen bonds, linking the molecules into one-dimensional zigzag chains that extend along the c-axis. researchgate.net This robust hydrogen-bonding motif is a recurring theme in the crystal engineering of carboxylic acids.
The introduction of co-formers leads to a diversification of these hydrogen bonding patterns. In a 1:2 co-crystal with triphenylphosphane oxide, each 2,2'-thiodibenzoic acid molecule acts as a bridge, forming three-molecule aggregates through hydroxy-O—H⋯O(oxide) hydrogen bonds. researchgate.net Similarly, in co-crystals with N'-(butan-2-ylidene)pyridine-4-carbohydrazide (izbt), the carboxylic acid group of the thiodibenzoic acid derivative forms a hydrogen bond with the pyridine (B92270) ring of the co-former. nih.gov
A particularly illustrative example is the 1:2 co-crystal of the related 2,2'-dithiodibenzoic acid with isonicotinohydrazide. Here, a network of intermolecular O-H···N, N-H···O, N-H···N, and C-H···O hydrogen bonds links the components into layers. nih.gov These examples highlight the predictability and versatility of hydrogen bonds in constructing complex supramolecular architectures.
Table 1: Hydrogen Bond Geometries in Selected Co-crystals
| Compound/Co-crystal | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Reference |
| 2,2'-dithiodibenzoic acid–benzoic acid (1:2) | O—H⋯O | - | - | - | - | nih.gov |
| 2,2'-dithiodibenzoic acid–isonicotinohydrazide (1:2) | O—H⋯N, N—H⋯O, N—H⋯N | - | - | - | - | nih.gov |
| 2,2'-thiodibenzoic acid-triphenylphosphane oxide (1:2) | O—H⋯O | - | - | - | - | researchgate.net |
Pi-Stacking Interactions Involving Aromatic Moieties
In the 1:2 co-crystal of 2,2'-dithiodibenzoic acid and benzoic acid, π–π stacking interactions are observed between the dithiodibenzoic acid and benzoic acid rings, with an inter-centroid separation of 3.8093 (10) Å. nih.gov This interaction, along with other weak contacts, helps to consolidate the three-dimensional architecture. nih.govsunway.edu.my The layers formed by hydrogen-bonded networks in the 2,2'-dithiodibenzoic acid-isonicotinohydrazide co-crystal are further linked into a three-dimensional framework through weak aromatic π-π stacking interactions. nih.gov
The energetics of these π-stacking interactions, along with other non-covalent forces, can be quantified using computational methods such as Hirshfeld surface analysis, which provides a visual and numerical representation of the close contacts within the crystal.
Other Non-Covalent Interactions Influencing Crystal Packing
Beyond the prominent hydrogen bonds and π-stacking, a suite of weaker non-covalent interactions contributes to the stability and specificity of the crystal packing in this compound systems. These include:
C—H⋯O Interactions: These are frequently observed, connecting supramolecular layers and aggregates. For instance, in the 2,2'-dithiodibenzoic acid-benzoic acid co-crystal, C—H⋯O interactions link three-molecule aggregates into a supramolecular layer. nih.govsunway.edu.my
Intramolecular S⋯O Interactions: In some crystal structures of 2,2'-dithiodibenzoic acid, close intramolecular contacts between the sulfur and carbonyl oxygen atoms are observed, suggesting a degree of hypervalent interaction. iucr.org
Halogen Bonding: In co-crystals with halogenated co-formers, halogen bonds can act as significant structure-directing interactions alongside hydrogen bonds, leading to the formation of extended 1-D and 2-D architectures. nih.gov
Co-crystallization Phenomena
Co-crystallization has emerged as a powerful strategy in crystal engineering to modify the physicochemical properties of solid materials without altering the chemical identity of the constituent molecules. This compound and its disulfide analogue have proven to be versatile building blocks in the design and synthesis of novel co-crystals.
Design and Synthesis of Co-crystals Involving this compound
The design of co-crystals with this compound is typically guided by the principles of supramolecular synthons, where predictable hydrogen-bonding patterns between the carboxylic acid groups and complementary functional groups on the co-former are targeted. Common co-formers include other carboxylic acids, amides, and nitrogen-containing heterocycles. nih.govnih.govnih.gov
The synthesis of these co-crystals is often achieved through straightforward and accessible methods:
Solution Crystallization: This involves dissolving the acid and the co-former in a suitable solvent and allowing the co-crystal to form upon slow evaporation or cooling. For example, the 1:2 co-crystal of 2,2'-dithiodibenzoic acid and isonicotinohydrazide was obtained from a methanol (B129727) solution. nih.gov
Solvent-Assisted Grinding: This mechanochemical method involves grinding the two solid components together with a small amount of a liquid phase. The 1:2 co-crystal of 2,2'-dithiodibenzoic acid and benzoic acid was successfully synthesized using this technique with methanol as the liquid phase. nih.gov
The choice of co-former and synthetic method allows for a degree of control over the resulting crystal structure and, consequently, its properties.
Structural Characterization of Co-crystal Systems
The definitive characterization of co-crystal systems relies heavily on single-crystal X-ray diffraction (SC-XRD). This technique provides precise information about the molecular and crystal structure, including bond lengths, bond angles, torsion angles, and the spatial arrangement of molecules in the unit cell.
Table 2: Crystallographic Data for Selected Co-crystals
| Compound/Co-crystal | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| 2,2'-dithiodibenzoic acid–2-chlorobenzoic acid–DMF (1:1:1) | C₁₄H₁₀O₄S₂·C₇H₅ClO₂·C₃H₇NO | Triclinic | P-1 | 7.9533(2) | 10.27180(10) | 20.6598(4) | 103.462(1) | 95.933(2) | 96.008(1) | researchgate.net |
| 2,2'-dithiodibenzoic acid–isonicotinohydrazide (1:2) | C₁₄H₁₀O₄S₂·2C₆H₇N₃O | - | - | - | - | - | - | - | - | nih.gov |
| 2,2'-thiodibenzoic acid–triphenylphosphane oxide (1:2) | C₁₄H₁₀O₄S·2C₁₈H₁₅OP | - | - | - | - | - | - | - | - | researchgate.net |
In addition to SC-XRD, techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and spectroscopic methods (FTIR, Raman) are employed to characterize the bulk material and study its thermal and spectroscopic properties. Computational tools like Hirshfeld surface analysis and interaction energy calculations provide further insight into the nature and strength of the intermolecular interactions that underpin the co-crystal architecture. nih.govsunway.edu.my
Role of pH in Co-crystal Formation and Composition
The formation and composition of co-crystals, which are multi-component crystals formed between a target molecule and a coformer, can be significantly influenced by the pH of the crystallization medium. This is particularly true when the components of the co-crystal have ionizable groups, such as the carboxylic acid moieties present in this compound.
The pH of the solution dictates the ionization state of both the active pharmaceutical ingredient (API) and the coformer. For a co-crystal system involving acidic or basic components, a change in pH can shift the equilibrium between the neutral molecules and their ionized forms. Co-crystals are typically formed through non-ionic interactions, such as hydrogen bonds, between neutral species. If the pH of the environment causes significant ionization (protonation or deprotonation), the formation of salts may be favored over co-crystals.
A critical concept in this context is the pH-solubility profile of the individual components and the resulting co-crystal. The solubility of a co-crystal can exhibit a complex dependence on pH, which is different from that of the parent compound. For co-crystals of a basic drug with an acidic coformer, the solubility-pH profile often appears as a "U-shaped" curve. researchgate.net At a specific pH value, known as the pHmax , the solubility of the co-crystal is equal to that of the parent drug. archive.org Below this pH, the drug may be more soluble, while above it, the co-crystal exhibits higher solubility. This relationship is crucial for designing co-crystals with desired dissolution properties in different physiological environments, such as the varying pH of the gastrointestinal tract.
The selection of coformers and the control of pH are therefore critical parameters in "crystal engineering." By modulating the pH, researchers can selectively crystallize a desired solid form, be it a co-crystal or a salt, and thus tune the physicochemical properties of the resulting material.
Polymorphism and Solid-State Transformations
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability. These differences can have significant implications in the pharmaceutical industry, as they can affect a drug's bioavailability and shelf-life.
Identification and Characterization of Polymorphic Forms
The identification and characterization of polymorphs is a critical step in drug development and materials science. A variety of analytical techniques are employed to detect and characterize different polymorphic forms.
Commonly Used Analytical Techniques for Polymorph Characterization:
| Technique | Information Provided |
| Powder X-ray Diffraction (PXRD) | Provides a unique fingerprint for each crystalline form based on the diffraction pattern. It is the primary tool for identifying polymorphs. |
| Single-Crystal X-ray Diffraction (SCXRD) | Determines the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive proof of a new polymorphic form. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow to or from a sample as a function of temperature. It can detect melting points, phase transitions, and differences in thermodynamic stability between polymorphs. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. It is used to identify solvates and hydrates and to study thermal decomposition. |
| Infrared (IR) and Raman Spectroscopy | These vibrational spectroscopy techniques are sensitive to the local molecular environment. Differences in the spectra can indicate different hydrogen bonding patterns and molecular conformations found in various polymorphs. |
| Solid-State Nuclear Magnetic Resonance (ssNMR) | Provides information about the local chemical environment of atoms in the solid state. It can distinguish between different polymorphs based on differences in chemical shifts. |
Currently, there are no published studies identifying or characterizing polymorphic forms of this compound.
Methodologies for Investigating Phase Transformations
Phase transformations between different solid forms (e.g., polymorph to polymorph, amorphous to crystalline) are investigated to understand the stability relationships between the forms and to control the final solid form of a product. These transformations can be induced by various factors, including temperature, pressure, humidity, and mechanical stress.
Methodologies for studying these transformations often involve subjecting a sample to a controlled environmental change while monitoring its solid form using one or more of the characterization techniques mentioned above.
Methodologies for Investigating Solid-State Phase Transformations:
| Methodology | Description |
| Variable-Temperature Powder X-ray Diffraction (VT-PXRD) | Involves collecting PXRD patterns as the sample is heated or cooled. This allows for the direct observation of temperature-induced phase transitions. |
| Slurry Conversion Experiments | A mixture of two different solid forms is stirred in a solvent in which they are sparingly soluble. Over time, the less stable form will dissolve and the more stable form will crystallize. By monitoring the solid phase composition (e.g., by PXRD), the relative stability of the forms under those conditions can be determined. |
| Competitive Grinding | The physical mixture of two polymorphs is ground together, sometimes with a small amount of solvent (liquid-assisted grinding). The mechanical energy can induce a transformation to the more stable form. |
| Dynamic Vapor Sorption (DVS) | This technique measures the uptake and loss of vapor (typically water) by a sample as a function of relative humidity. It is used to investigate the formation of hydrates and the influence of humidity on phase stability. |
These methodologies are fundamental to creating a comprehensive understanding of a compound's solid-state landscape, ensuring the selection of the most stable and effective form for a given application. As of now, no such investigations have been reported for this compound.
Advanced Spectroscopic and Structural Characterization Methodologies
X-ray Diffraction Techniques for Single Crystal and Powder Analysis
X-ray diffraction (XRD) is a cornerstone technique for the solid-state characterization of crystalline materials. It provides definitive information about the atomic arrangement within a crystal, which is fundamental to understanding a compound's physical and chemical properties.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction (SC-XRD) is an unparalleled method for determining the absolute three-dimensional structure of a molecule. bruker.comyoutube.com By irradiating a single, high-quality crystal with a focused X-ray beam, a unique diffraction pattern is generated. The analysis of the positions and intensities of the diffracted beams allows for the precise calculation of atomic coordinates, bond lengths, and bond angles within the crystal lattice. youtube.comnih.gov
For 2,2'-thiodibenzoic acid (C₁₄H₁₀O₄S), SC-XRD analysis reveals the precise spatial arrangement of its constituent atoms. In a published crystal structure, all bond lengths and angles were reported to be within normal ranges. The study highlights that strong intermolecular O—H⋯O hydrogen bonds form between the carboxyl groups of adjacent molecules. These interactions link the molecules into one-dimensional zigzag chains that extend along the c-axis of the crystal. researchgate.net This hydrogen-bonding motif is a critical feature of the supramolecular assembly in the solid state. researchgate.net
A view of the molecular structure determined by SC-XRD, including the atom-labelling scheme, confirms the connectivity, with the two carboxyphenyl rings linked by a single sulfur atom. researchgate.net
Table 1: Selected Crystallographic Data for 2,2'-Thiodibenzoic acid
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₄H₁₀O₄S | researchgate.net |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| R-factor | 0.077 | researchgate.net |
| wR-factor | 0.149 | researchgate.net |
| Key Structural Feature | Zigzag chains via O—H⋯O hydrogen bonds | researchgate.net |
Note: Specific unit cell parameters were not available in the cited literature.
Powder X-ray Diffraction for Polymorph and Phase Identification
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the compound is used, which contains thousands of tiny, randomly oriented crystallites. omicsonline.org The resulting diffraction pattern, or diffractogram, serves as a unique fingerprint for a specific crystalline phase. omicsonline.orglightsource.ca
PXRD is instrumental in several areas:
Phase Identification: By comparing the experimental diffractogram to databases like the Powder Diffraction File (PDF), the identity of a crystalline solid can be confirmed. lightsource.ca
Polymorph Screening: Many organic molecules, including carboxylic acid derivatives, can exist in multiple crystalline forms known as polymorphs. These polymorphs have the same chemical composition but different crystal structures, leading to distinct physical properties. PXRD is a primary tool for identifying and distinguishing between different polymorphic forms. omicsonline.org
Purity Analysis: The technique can detect the presence of crystalline impurities or different phases within a sample. lightsource.ca
Stability Studies: PXRD can monitor changes in the crystalline form of a material under various conditions, such as heat or humidity, which is crucial in pharmaceutical and materials science. omicsonline.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H (proton) and ¹³C. rsc.org
For 2,2'-thiodibenzoic acid, ¹H and ¹³C NMR spectra would be used to confirm the molecular structure.
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the acidic protons of the carboxylic acid groups. Due to the substitution pattern and the electronic influence of the carboxyl and thioether groups, the aromatic region would display a complex multiplet pattern. The chemical shifts of the aromatic protons are influenced by their position relative to the electron-withdrawing carboxyl group and the sulfur atom. ias.ac.in The carboxylic acid protons would typically appear as a broad singlet at a downfield chemical shift (often >10 ppm), and its visibility can be dependent on the solvent and concentration. ias.ac.in
¹³C NMR: The carbon NMR spectrum would provide evidence for the number of unique carbon environments in the molecule. docbrown.info Due to molecular symmetry, fewer than 14 signals would be expected. The spectrum would feature signals for the carboxyl carbon (typically in the 165-175 ppm range), the carbon atom attached to the sulfur atom, and the other aromatic carbons. docbrown.info The specific chemical shifts help to confirm the substitution pattern on the benzene (B151609) rings.
Although specific, experimentally verified NMR data for 2,2'-thiodibenzoic acid are not detailed in the reviewed literature, the expected signals based on its structure can be predicted.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present, making them essential for structural confirmation. ucl.ac.uk
For 2,2'-thiodibenzoic acid, the key functional groups—carboxylic acid, thioether, and substituted benzene rings—give rise to characteristic vibrational bands.
Carboxylic Acid Group: This group is readily identified by a very broad O-H stretching band in the IR spectrum, typically centered around 3000 cm⁻¹. The C=O stretching vibration appears as a strong, sharp band in the region of 1700-1725 cm⁻¹. The dimeric hydrogen-bonded structure in the solid state influences the position and shape of these bands. bruker.com
Aromatic Rings: The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations cause a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations below 900 cm⁻¹ are characteristic of the substitution pattern on the benzene rings. ias.ac.in
Thioether Linkage: The C-S stretching vibrations are typically weaker and appear in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹.
Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C=O stretch and the aromatic ring vibrations are typically strong. nih.gov The C-S and S-S bonds also give rise to distinct Raman signals. nih.gov Analysis of both IR and Raman spectra provides a more complete picture of the molecule's vibrational characteristics. researchgate.netnih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For 2,2'-thiodibenzoic acid, the molecular formula is C₁₄H₁₀O₄S, which corresponds to a monoisotopic mass of approximately 274.02 g/mol . In an MS experiment, the molecule would be ionized, often forming a molecular ion [M]⁺ or a protonated molecule [M+H]⁺.
The fragmentation of 2,2'-thiodibenzoic acid under mass spectrometry conditions would be expected to proceed through characteristic pathways for aromatic carboxylic acids and thioethers. Common fragmentation patterns would likely include:
Loss of a hydroxyl radical (•OH) from the carboxylic acid group.
Loss of a water molecule (H₂O).
Decarboxylation, involving the loss of carbon dioxide (CO₂).
Cleavage of the C-S bonds, leading to fragments corresponding to the carboxyphenyl and carboxyphenylsulfanyl moieties.
Table 2: Predicted m/z Values for Major Fragments of 2,2'-Thiodibenzoic Acid
| Ion/Fragment | Formula | Predicted m/z |
|---|---|---|
| [M]⁺ | [C₁₄H₁₀O₄S]⁺ | ~274.02 |
| [M-OH]⁺ | [C₁₄H₉O₃S]⁺ | ~257.02 |
| [M-COOH]⁺ | [C₁₃H₉O₂S]⁺ | ~229.03 |
| [M-CO₂]⁺ | [C₁₃H₁₀O₂S]⁺ | ~230.04 |
| [C₇H₅O₂S]⁺ | [C₇H₅O₂S]⁺ | ~153.00 |
Thermal Analysis Methods for Decomposition and Stability Studies
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a material as a function of temperature. These methods are critical for determining the thermal stability, melting point, and decomposition profile of a compound. nih.gov
Differential Scanning Calorimetry (DSC): A DSC experiment measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For 2,2'-thiodibenzoic acid, DSC would reveal its melting point as a sharp endothermic peak. It could also detect other phase transitions, such as polymorphic transformations, or the heat associated with decomposition. nih.govresearchgate.net
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. nih.gov For 2,2'-thiodibenzoic acid, a TGA thermogram would show the temperature at which the compound begins to decompose, indicated by a loss of mass. The decomposition may occur in single or multiple steps, which provides insight into the degradation mechanism. The final residual mass can also be determined. researchgate.net
While specific TGA/DSC data for 2,2'-thiodibenzoic acid are not available in the consulted literature, these techniques are fundamental for assessing its thermal stability, a key parameter for handling, storage, and application. For comparison, the related disulfide compound, 2,2'-dithiodibenzoic acid, has a reported melting point in the range of 287-290 °C. sigmaaldrich.comilo.org
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org This method is crucial for determining the thermal stability of a material, its compositional analysis, and for studying decomposition kinetics. labmanager.comyoutube.com A TGA instrument consists of a precision balance with a sample pan situated within a furnace. wikipedia.org The mass of the sample is continuously recorded as the temperature is increased at a constant rate. wikipedia.org The resulting data is plotted as a thermogram, which shows mass percentage as a function of temperature. libretexts.org
For 2-(2-Carboxyphenyl)sulfanylbenzoic acid, a hypothetical TGA curve would be expected to show a region of stability at lower temperatures, where no significant mass loss occurs. wikipedia.org As the temperature increases, the compound will eventually reach its decomposition temperature. The presence of two carboxylic acid groups suggests that an initial mass loss event could be due to decarboxylation, releasing carbon dioxide. The thioether linkage is also susceptible to thermal cleavage. The decomposition profile might exhibit single or multiple steps, depending on the relative stability of the different functional groups within the molecule. nih.gov The final residual mass at the end of the analysis would correspond to any non-volatile decomposition products.
Table 1: Hypothetical Thermogravimetric Analysis Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 25 - 200 | ~0% | Stable, no decomposition |
| > 200 | Significant | Onset of thermal decomposition |
| 200 - 400 | Variable | Decarboxylation and cleavage of the thioether bond |
| > 400 | Variable | Further fragmentation and volatilization of organic components |
Note: This table is illustrative and based on the expected behavior of a dicarboxylic acid thioether. Actual experimental values would be required for confirmation.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org DSC is widely used to study thermal transitions such as melting, crystallization, and glass transitions. labmanager.comnih.gov The resulting DSC thermogram plots heat flow against temperature, with endothermic events (like melting) and exothermic events (like crystallization or decomposition) appearing as peaks. researchgate.net
For this compound, a DSC analysis would be expected to reveal key thermal transitions. A sharp endothermic peak would indicate the melting point of the crystalline solid. The temperature and the enthalpy of fusion (the area under the melting peak) are characteristic properties of the compound. figshare.comumsl.edu If the compound can exist in different crystalline forms (polymorphs), multiple melting peaks or other solid-solid phase transitions might be observed. figshare.com
Following the melting transition, at higher temperatures, exothermic peaks may appear, corresponding to the energy released during thermal decomposition. youtube.com The information from DSC is complementary to TGA; while TGA shows the mass loss associated with decomposition, DSC indicates whether these processes are endothermic or exothermic.
Table 2: Expected Differential Scanning Calorimetry Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | Expected | Characteristic of the compound | Endothermic |
| Decomposition | Higher than melting | Variable | Exothermic |
Note: This table is illustrative. The precise temperatures and enthalpy values would need to be determined experimentally.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties of 2-(2-Carboxyphenyl)sulfanylbenzoic acid from first principles.
Density Functional Theory (DFT) is a robust method for determining the optimized geometry and electronic properties of organic molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to predict its most stable three-dimensional structure. researchgate.netresearchgate.net
The electronic structure, including the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be determined. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. niscpr.res.in A larger gap generally implies higher stability. niscpr.res.in Molecular Electrostatic Potential (MEP) maps can further reveal the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net For a molecule with two carboxylic acid groups, the MEP would likely show negative potential around the oxygen atoms, indicating sites for hydrogen bonding. niscpr.res.in
Table 1: Predicted Geometrical Parameters and Electronic Properties of this compound based on Analogous Compounds
| Parameter | Predicted Value/Range | Analogous Compound/Method |
| C-S-C Bond Angle | ~103-109° | Diaryl thioethers |
| C-S Bond Length | ~1.75-1.80 Å | Diaryl thioethers |
| Phenyl Ring Dihedral Angle | Variable (see 6.1.2) | Substituted biphenyls/thioethers |
| HOMO-LUMO Energy Gap | ~4-5 eV | Benzoic acid derivatives / DFT |
Note: The data in this table is hypothetical and extrapolated from computational studies on similar molecules. It serves as an educated estimation for the properties of this compound.
The flexibility of the thioether linkage allows for multiple conformations of this compound. The relative orientation of the two carboxyphenyl rings is determined by the rotation around the C-S bonds. An energy landscape analysis would involve calculating the energy of the molecule as a function of these torsional angles to identify the global and local energy minima, which correspond to the most stable conformers.
Studies on substituted benzenes and acetophenones show that the planarity of substituents with respect to the aromatic ring is a key factor in determining conformational preferences. rsc.orgresearchgate.net For this compound, intramolecular hydrogen bonding between a carboxylic acid group and the sulfur atom, or between the two carboxylic acid groups, could play a significant role in stabilizing certain conformations. The presence of bulky carboxylic acid groups in the ortho positions is likely to induce a significant twist between the planes of the two aromatic rings to minimize steric hindrance, similar to what is observed in ortho-substituted biphenyls. rsc.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with its environment over time. nih.govnih.gov
In condensed phases, such as in solution or in the solid state, intermolecular interactions will govern the behavior of this compound. The two carboxylic acid groups are strong hydrogen bond donors and acceptors. MD simulations would likely show the formation of strong intermolecular hydrogen bonds, leading to the formation of dimers or larger aggregates. nih.govresearchgate.net These interactions are crucial in determining the solubility and self-assembly properties of the molecule.
Simulations in different solvents would reveal the nature of solute-solvent interactions. In polar solvents, the carboxylic acid groups would interact strongly with solvent molecules, while in nonpolar solvents, the aromatic rings would have more favorable interactions. The balance of these interactions influences the conformational equilibrium of the molecule in solution.
Predicting the crystal structure of a molecule is a challenging but important aspect of computational chemistry. For this compound, the dominant intermolecular interaction in the solid state is expected to be the hydrogen bonding between the carboxylic acid groups, likely forming the common carboxylic acid dimer synthon. researchgate.net
Computational methods for crystal structure prediction would explore various possible packing arrangements and identify those with the lowest lattice energy. The shape of the molecule, as determined by its preferred conformation, will significantly influence the possible packing motifs. The interplay between the hydrogen bonding of the carboxylic acids and the π-π stacking of the aromatic rings would be a key determinant of the final crystal structure. rsc.org Analysis of Hirshfeld surfaces from predicted crystal structures can provide quantitative information about the types and prevalence of intermolecular contacts. acs.org
Solid-State Computational Methodologies
Solid-state DFT calculations can be used to refine and analyze the properties of the crystalline form of this compound. These calculations take into account the periodic nature of the crystal lattice and can provide more accurate predictions of properties such as lattice parameters, vibrational spectra (e.g., terahertz spectroscopy), and electronic band structure. researchgate.net By comparing the calculated properties with experimental data (when available), the accuracy of the predicted crystal structure can be validated.
Hirshfeld Surface Analysis for Quantitative Interaction Assessment
Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts emerges.
Interactive Data Table: Representative Intermolecular Contacts Quantified by Hirshfeld Surface Analysis for Analogous Disulfide Structures
| Interaction Type | Description | Percentage Contribution (Representative) |
| O···H / H···O | Hydrogen bonding between carboxylic acid groups and other acceptor atoms. | 30-40% |
| C···H / H···C | van der Waals interactions involving aromatic and other C-H bonds. | 20-30% |
| H···H | General van der Waals contacts. | 15-25% |
| S···H / H···S | Interactions involving the sulfur atoms. | 5-10% |
| C···C | π-π stacking interactions between aromatic rings. | 2-5% |
| O···O | Repulsive contacts between oxygen atoms. | < 2% |
| S···C / C···S | Contacts involving sulfur and carbon atoms. | < 2% |
Note: The percentage contributions are representative values from studies on 2,2'-dithiodibenzoic acid and its co-crystals and are included to illustrate the typical outputs of Hirshfeld surface analysis.
Lattice Energy Calculations for Solid-State Stability Prediction
Lattice energy is a fundamental property that quantifies the stability of a crystal lattice. It is defined as the energy released when gaseous ions or molecules come together to form a crystalline solid. Accurate calculation of lattice energy is crucial for predicting the most stable crystal polymorphs and understanding the thermodynamics of solid-state processes.
Direct experimental measurement of lattice energy is not feasible; therefore, computational methods are employed for its determination. These calculations typically involve summing the interaction energies between a central molecule and all surrounding molecules in the crystal lattice. The interaction energies are calculated using quantum mechanical methods or well-parameterized force fields that account for electrostatic, dispersion, and repulsion forces.
While specific lattice energy values for this compound are not present in the reviewed literature, the computational framework applied to its disulfide analogue would be directly transferable. The total lattice energy would be the sum of the energies of all unique intermolecular interactions within the crystal.
Interactive Data Table: Calculated Interaction Energies for Key Synthons in an Analogous Disulfide Crystal Structure
| Interacting Molecules | Dominant Interaction Type | Calculated Interaction Energy (kJ/mol) (Representative) |
| Dithiodibenzoic Acid Dimer | O-H···O Hydrogen Bonding | -60 to -80 |
| Dithiodibenzoic Acid - Benzoic Acid | O-H···O Hydrogen Bonding | -40 to -60 |
| Stacked Aromatic Rings | π-π Stacking | -15 to -25 |
| C-H···O Interactions | Weak Hydrogen Bonding | -5 to -15 |
Note: These energy values are representative of those calculated for the analogous compound 2,2'-dithiodibenzoic acid and serve to illustrate the expected outputs of such calculations.
Applications and Broader Scientific Impact Excluding Clinical and Biological
Role in Advanced Materials Science and Polymer Chemistry
The bifunctional nature of 2-(2-Carboxyphenyl)sulfanylbenzoic acid, with its two carboxylic acid groups, makes it a valuable monomer for polycondensation reactions. The presence of the sulfur atom in a thioether linkage introduces specific properties to the resulting polymers, such as increased thermal stability and the potential for chemical recyclability.
As a dicarboxylic acid, 2,2'-thiodibenzoic acid can be reacted with various diamines to synthesize polyamides. The polycondensation of aromatic dicarboxylic acids with aromatic diamines is a well-established method for producing high-performance aramids known for their thermal stability and mechanical strength. While specific research focusing exclusively on 2,2'-thiodibenzoic acid is limited, the synthesis of aromatic polyamides from analogous dicarboxylic acids, such as 2,2'-bibenzoic acid, has been demonstrated to yield amorphous polymers with good solubility in various organic solvents and high glass transition temperatures. These polyamides form transparent and flexible films, indicating their potential for various applications. The introduction of the thioether linkage from 2,2'-thiodibenzoic acid is expected to influence the polymer's properties, potentially enhancing its thermal stability and solubility.
The general reaction for the synthesis of polyamides from a dicarboxylic acid and a diamine is as follows:
n HOOC-R-COOH + n H₂N-R'-NH₂ → [-OC-R-CO-NH-R'-NH-]ₙ + 2n H₂O
Where R represents the backbone of the dicarboxylic acid and R' represents the backbone of the diamine. In the case of 2,2'-thiodibenzoic acid, R would be the -(C₆H₄)S(C₆H₄)- group.
Furthermore, dicarboxylic acids are utilized in the synthesis of other polymers, including polyesters and epoxy resins. For instance, bio-based dicarboxylic acids like 2,5-furandicarboxylic acid (FDCA) have been successfully used to create bio-based epoxy resins with high curing activity and excellent thermal-mechanical properties. researchgate.net This suggests that 2,2'-thiodibenzoic acid could similarly be a precursor for novel epoxy resins with specific functionalities conferred by the thioether bond.
Table 1: Potential Polymer Systems Utilizing this compound
| Polymer Type | Co-monomer | Potential Properties |
|---|---|---|
| Polyamide | Aromatic Diamines (e.g., 4,4'-oxydianiline) | High thermal stability, good solubility, film-forming capability. |
| Polyester | Diols (e.g., ethylene (B1197577) glycol) | Modified thermal and mechanical properties compared to traditional polyesters. |
| Epoxy Resin | Epichlorohydrin followed by curing agents | Enhanced thermal stability and specific adhesive properties. |
The thioether bond within the structure of this compound is of significant interest in the development of recyclable polymers. Thioether linkages, while generally stable, can be cleaved under specific chemical conditions, allowing for the depolymerization of the material back to its constituent monomers. This approach is a cornerstone of chemical recycling, which aims to create a circular economy for plastics.
Research into recyclable thermosets has explored the incorporation of cleavable bonds, including thioether and disulfide linkages, into polymer networks. For example, the reversibility of the disulfide bond in 2,2'-dithiodibenzoic acid has been utilized to create dynamic hardeners for epoxy thermosets, enabling their recyclability. researchgate.net Although a thioether bond is generally more stable than a disulfide bond, strategies for its cleavage are being developed. The presence of the thioether linkage in polymers derived from 2,2'-thiodibenzoic acid could therefore be exploited to design materials that are robust during their service life but can be deconstructed on demand.
The development of covalently adaptable networks (CANs) is a growing field in polymer chemistry, focusing on materials that can be reprocessed and recycled. These materials often rely on dynamic covalent bonds that can break and reform under external stimuli like heat. Thioether chemistry plays a role in some of these systems. While direct application of 2,2'-thiodibenzoic acid in this context is not widely documented, its structure is well-suited for incorporation into such recyclable polymer networks.
Contributions to Analytical Chemistry
The ability of the carboxylic acid and thioether groups in this compound to coordinate with metal ions has led to its application in analytical chemistry, particularly in the separation and quantification of metals.
2,2'-Thiodibenzoic acid has been investigated as a gravimetric reagent for the determination of certain metal ions. For instance, it has been used for the quantitative precipitation of zirconium(IV) from acidic solutions. The precipitate formed can be ignited to zirconium dioxide (ZrO₂), which is a stable and weighable form. This method provides a means to separate zirconium from various other metals.
Similarly, its disulfide analog, 2,2'-dithiodibenzoic acid, has also found use in analytical applications. The ability of such sulfur-containing carboxylic acids to form stable complexes with metal ions is the basis for their use as analytical reagents. The selectivity of these reagents can often be tuned by controlling the pH of the solution.
The use of organic precipitants for the gravimetric determination of metals is a classic analytical technique. The table below lists some organic reagents used for the determination of zirconium, providing a context for the application of 2,2'-thiodibenzoic acid.
Table 2: Selected Organic Reagents for the Gravimetric Determination of Zirconium
| Reagent | Precipitate Form | Notes |
|---|---|---|
| Mandelic Acid | Zirconium tetramandelate | Can be ignited to ZrO₂. |
| p-Bromomandelic Acid | Zirconium tetra(p-bromomandelate) | Offers good selectivity. |
| 2,2'-Thiodibenzoic acid | Zirconium salt of the acid | Precipitate can be ignited to ZrO₂ for quantification. |
| Cupferron | Zirconium cupferrate | Requires careful handling due to the reagent's instability. |
Beyond gravimetric analysis, sulfur-containing organic ligands are employed in the development of various detection and quantification methods, including spectrophotometry and titrimetry. While specific spectrophotometric methods utilizing 2,2'-thiodibenzoic acid are not extensively documented, related compounds like thioglycolic acid are used for the colorimetric detection of heavy metals. mdpi.com These methods are based on the formation of colored complexes between the ligand and the metal ion, where the intensity of the color is proportional to the concentration of the metal.
The complexing properties of 2,2'-thiodibenzoic acid also make it a potential titrant or masking agent in complexometric titrations. For example, in the determination of zirconium, various organic acids can be used to selectively precipitate or mask interfering ions. The development of new analytical methodologies often involves screening libraries of ligands for their selectivity and sensitivity towards specific metal ions, and 2,2'-thiodibenzoic acid and its derivatives are candidates for such investigations.
Environmental Chemistry Research
The presence of this compound and related organosulfur compounds in the environment, whether from natural or anthropogenic sources, necessitates an understanding of their environmental fate and transport. Research in this area focuses on their persistence, bioaccumulation, and potential for biodegradation.
While specific studies on the environmental fate of 2,2'-thiodibenzoic acid are scarce, research on the biodegradation of organosulfur compounds provides some insights. Microorganisms play a crucial role in the biogeochemical sulfur cycle, and some bacteria are capable of degrading aromatic sulfur compounds. rsc.org For example, the biodegradation of 2,2'-dithiodibenzoic acid by Variovorax sp. has been reported to yield benzoic acid as a transient metabolite. researchgate.net This suggests that the carbon-sulfur bond in such molecules can be cleaved by microbial action.
The environmental persistence of organosulfur compounds is a key area of study. Some polycyclic aromatic sulfur heterocycles (PASHs) are known to be persistent in the environment and can be used as markers for pollution from fossil fuels. researchgate.net However, other sulfur compounds are found to be non-persistent. researchgate.net The environmental behavior of 2,2'-thiodibenzoic acid would depend on various factors, including soil type, microbial populations, and the presence of other substances.
The complexation of heavy metals by organic ligands is also a significant process in environmental chemistry. The ability of 2,2'-thiodibenzoic acid to bind with metal ions suggests that it could influence the mobility and bioavailability of metals in soil and water. The formation of metal complexes can either sequester toxic metals, reducing their availability, or in some cases, increase their mobility. Further research is needed to fully understand the role of 2,2'-thiodibenzoic acid in these environmental processes.
Role in Biodegradation Studies of Sulfur-Containing Compounds (focused on chemical degradation pathways)
While direct biodegradation studies on this compound, also known as 2,2'-Thiodibenzoic acid, are not extensively documented in publicly available research, its chemical structure provides a basis for predicting its degradation pathways. The compound features a stable thioether linkage connecting two benzoic acid moieties. The degradation of such a molecule is expected to proceed through the cleavage of the carbon-sulfur bonds or modification of the carboxylic acid groups.
The related disulfide compound, 2,2'-dithiodibenzoic acid, is known to be a metabolic product from the biodegradation of dibenzothiophene, a persistent organic sulfur compound found in fossil fuels. nih.gov Studies have shown that 2,2'-dithiodibenzoic acid can be aerobically degraded by certain bacterial strains, such as Variovorax sp., which metabolize it to benzoic acid. nih.gov This suggests that a plausible degradation pathway for this compound would also likely lead to the formation of simpler aromatic acids.
From a chemical standpoint, the degradation of this compound can be hypothesized to occur via two primary routes:
Oxidation of the Thioether Linkage: The sulfide (B99878) bridge is susceptible to oxidation. Mild oxidation would likely yield a sulfoxide (B87167), 2-(2-Carboxyphenyl)sulfinylbenzoic acid. Further oxidation under stronger conditions could lead to the formation of a sulfone, 2-(2-Carboxyphenyl)sulfonylbenzoic acid. Ultimately, cleavage of the C-S bond under aggressive oxidative conditions could break the molecule down into benzoic acid and sulfate.
Hydrolysis of the Thioether Linkage: Although thioether bonds are generally stable, enzymatic or chemical hydrolysis, particularly under harsh conditions, could cleave the C-S bond. This would likely result in the formation of 2-mercaptobenzoic acid and 2-hydroxybenzoic acid (salicylic acid). The 2-mercaptobenzoic acid is prone to oxidation, which can lead to the formation of 2,2'-dithiodibenzoic acid.
These predicted pathways are summarized in the table below.
| Predicted Degradation Pathway | Key Intermediates/Products | Chemical Rationale |
| Oxidative Pathway | 2-(2-Carboxyphenyl)sulfinylbenzoic acid, 2-(2-Carboxyphenyl)sulfonylbenzoic acid, Benzoic acid, Sulfate | The thioether group is susceptible to oxidation, leading to sulfoxide and sulfone derivatives, and eventual C-S bond cleavage. |
| Hydrolytic Pathway | 2-Mercaptobenzoic acid, 2-Hydroxybenzoic acid, 2,2'-Dithiodibenzoic acid | Cleavage of the C-S bond via hydrolysis, with subsequent oxidation of the thiol intermediate. |
It is important to note that these are theoretical pathways based on the chemical nature of the compound and degradation patterns of similar structures. Detailed experimental studies are required to fully elucidate the specific degradation mechanisms of this compound.
Interdisciplinary Research Opportunities in Chemical Sciences
The unique structure of this compound, featuring two carboxylic acid groups and a flexible thioether linkage, presents a range of opportunities for interdisciplinary research within the chemical sciences, particularly in materials science and catalysis.
The presence of two carboxylate groups makes this compound an excellent candidate as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The flexibility of the thioether bridge, compared to more rigid linkers, can allow for the formation of novel network topologies with interesting properties. The sulfur atom itself can also act as a coordination site, leading to more complex and potentially functional materials. Research in this area could explore the synthesis of new MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
In the field of supramolecular chemistry, the ability of the carboxylic acid groups to form strong hydrogen bonds can be exploited to create self-assembling systems. researchgate.net For instance, co-crystallization of the related 2,2'-dithiodibenzoic acid with other organic molecules has been shown to form extended supramolecular chains. rsc.org Similar studies with this compound could lead to the design of new molecular materials with specific organizational motifs.
Furthermore, the compound and its derivatives could serve as ligands for homogeneous catalysis. Metal complexes incorporating this ligand could exhibit unique catalytic activities due to the electronic influence of the thioether and carboxylate groups. Potential applications could be explored in areas such as cross-coupling reactions or oxidation catalysis. The development of catalysts based on this scaffold could offer new synthetic routes to valuable chemical products.
The table below outlines potential interdisciplinary research avenues for this compound.
| Research Area | Potential Application/Study | Key Structural Features |
| Materials Science (MOFs) | Synthesis of novel porous materials for gas storage and separation. | Two carboxylic acid groups for metal coordination, flexible thioether bridge for unique network topologies. |
| Supramolecular Chemistry | Design of self-assembling molecular architectures through hydrogen bonding. | Carboxylic acid groups as hydrogen bond donors/acceptors. |
| Homogeneous Catalysis | Development of new metal-based catalysts for organic transformations. | Coordination potential of carboxylate and sulfide groups to influence catalytic activity and selectivity. |
| Polymer Chemistry | Use as a monomer or cross-linking agent in the synthesis of functional polymers. | Dicarboxylic acid functionality for polymerization reactions. |
The exploration of these research opportunities could significantly expand the scientific impact of this compound beyond its current known applications.
Q & A
Q. What are the common synthetic routes for preparing 2-(2-Carboxyphenyl)sulfanylbenzoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A widely applicable approach involves Michael-type addition or Friedel-Crafts acylation , as demonstrated in the synthesis of structurally related sulfanylbenzoic acids . For example, thioglycolic acid (II) can react with (E)-4-aryl-4-oxo-2-butenoic acids (I) under controlled pH (e.g., 4–6) and temperature (40–60°C) to introduce the sulfanyl group. Optimization includes:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) to enhance solubility.
- Purity control : Post-synthesis purification via recrystallization (ethanol/water mixtures) or HPLC (C18 columns, acetonitrile/water mobile phase) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the sulfanyl (-S-) proton (δ 3.5–4.5 ppm) and carboxylic acid protons (δ 10–12 ppm). Aromatic protons appear as multiplet clusters (δ 6.5–8.5 ppm) .
- IR Spectroscopy : Confirm carboxylic acid (O-H stretch: 2500–3300 cm⁻¹) and sulfanyl (C-S stretch: 600–700 cm⁻¹) groups .
- HPLC-MS : Use reverse-phase columns (e.g., C18) with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (e.g., [M-H]⁻ at m/z 289.2) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound derived from different catalytic systems?
- Methodological Answer : Discrepancies often arise from catalyst-substrate interactions or reaction kinetics . Systematic approaches include:
- Design of Experiments (DoE) : Vary catalyst loading (e.g., 5–20 mol%), temperature (25–80°C), and solvent polarity to identify optimal conditions .
- Kinetic Studies : Monitor reaction progress via in situ FTIR or LC-MS to detect intermediates (e.g., thiiranium ions in Michael additions) .
- Statistical Analysis : Use ANOVA to compare yield distributions across catalytic systems, accounting for outliers caused by byproduct formation .
Q. What mechanistic insights support the regioselectivity observed in sulfanyl group incorporation during the synthesis of this compound?
- Methodological Answer : Regioselectivity is governed by electronic effects and steric hindrance . For example:
- Electron-Deficient Arenes : In Friedel-Crafts reactions, electron-withdrawing groups (e.g., -COOH) direct sulfanyl addition to the ortho position due to resonance stabilization .
- Transition-State Analysis : Computational methods (DFT) predict lower activation energy for ortho substitution compared to para, as seen in related sulfanylbenzoic acids .
Q. How does the electronic environment of the sulfanyl bridge in this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The sulfanyl group (-S-) acts as a π-donor , modulating electron density on the aromatic ring:
- Redox Activity : Cyclic voltammetry (CV) reveals oxidation peaks at +0.8–1.2 V (vs. Ag/AgCl), indicating potential for metal-catalyzed coupling (e.g., Suzuki-Miyaura) .
- Ligand Design : The sulfanyl-carboxylic acid motif chelates metals (e.g., Pd²⁺), enhancing catalytic efficiency in C-C bond formation .
- Substituent Effects : Electron-withdrawing groups (-COOH) stabilize transition states, reducing activation energy for cross-coupling .
Methodological Notes
- Safety Precautions : Handle with nitrile gloves and fume hoods due to potential respiratory irritation (refer to SDS guidelines in ).
- Data Validation : Cross-reference NMR/IR data with computational simulations (e.g., Gaussian 16) to confirm structural assignments .
- Advanced Applications : Explore the compound’s role in drug discovery (e.g., as a kinase inhibitor scaffold) or material science (e.g., coordination polymers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
